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Kuguaglycoside C

Neuroblastoma Cancer selectivity Cytotoxicity profiling

Neuroblastoma models with MYCN amplification and caspase-8 silencing often resist apoptosis-dependent agents like cisplatin. Kuguaglycoside C offers a validated chemical tool to bypass this resistance. • **Primary mechanism:** Induces necroptosis via AIF/TRADD upregulation without activating caspase-3/9 (30 μM, 48h in IMR-32 cells). • **Selectivity window:** 2.1× vs. HUVEC, providing a baseline therapeutic index. • **Research-grade powder:** >98% HPLC purity; stable at -20°C under desiccated storage. • **Solubility:** DMSO, chloroform, ethyl acetate, acetone (very low aqueous solubility).

Molecular Formula C36H56O8
Molecular Weight 616.8 g/mol
CAS No. 1041631-93-9
Cat. No. B3026654
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuguaglycoside C
CAS1041631-93-9
Molecular FormulaC36H56O8
Molecular Weight616.8 g/mol
Structural Identifiers
SMILESCC(CC=CC(=C)C)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C=O)C)C
InChIInChI=1S/C36H56O8/c1-20(2)9-8-10-21(3)22-13-14-35(7)31-25(43-32-30(42)29(41)28(40)26(18-37)44-32)17-24-23(11-12-27(39)33(24,4)5)36(31,19-38)16-15-34(22,35)6/h8-9,17,19,21-23,25-32,37,39-42H,1,10-16,18H2,2-7H3/b9-8+/t21-,22-,23-,25+,26-,27+,28-,29+,30-,31+,32-,34-,35+,36-/m1/s1
InChIKeyOMBHCPPEZFBPJG-ZBAJYRRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuguaglycoside C: Procurement Baseline Overview


Kuguaglycoside C is a cucurbitane-type triterpene glycoside (C₃₆H₅₆O₈, MW 616.8 g/mol) isolated from the leaves of Momordica charantia (bitter melon) [1]. It belongs to the kuguaglycoside subfamily of cucurbitane glycosides, structurally characterized by a 19-norlanosta-5,23,25-triene skeleton with a 7β-O-β-D-glucopyranosyl moiety and a C-9 carboxaldehyde group [1][2]. Unlike many in-class cucurbitane glycosides that trigger classical apoptosis, kuguaglycoside C induces caspase-independent cell death with involvement of the necroptosis pathway [1]. The compound is commercially available as a research-grade powder (typical purity >98% by HPLC) and is stable under desiccated storage at −20°C, with solubility in DMSO, chloroform, ethyl acetate, and acetone but very low aqueous solubility (calculated ~8.0×10⁻⁴ g/L at 25°C) .

1
Natural cucurbitane glycoside for caspase-independent cell death pathway studies
2
Source-characterized isolate from Momordica charantia; structure confirmed
3
Reported neuroblastoma cell-line response; non-apoptotic mechanism context
4
Solubility in organic solvents supports cell-based assay preparation

Kuguaglycoside C: Why Generic Substitution Fails


Cucurbitane-type triterpene glycosides from Momordica charantia exhibit highly divergent biological profiles despite shared core scaffolds. Kuguaglycoside C cannot be interchanged with co-isolated analogs such as momordicoside A, karaviloside VI, or karaviloside VIII because (i) it is the only member of this structural class demonstrated to activate dual type I/type II DNase pathways and induce caspase-independent necroptosis rather than classical apoptosis [1]; (ii) its aglycone counterpart kuguacin J shows a fundamentally different mechanism (G1 cell cycle arrest vs. no cell cycle effect), proving that glycosylation at the 7β position critically alters pharmacodynamic behavior [1]; and (iii) among seven cucurbitane glycosides co-purified from the same cultivar, kuguaglycoside C occupies a distinct intermediate position in α-glucosidase inhibition potency—neither among the most active nor the least active—indicating that minor structural variations within this class produce large functional differences that preclude generic substitution [2].

Mechanism specificity
Induces necroptosis, not apoptosis; substitution with apoptosis-inducing cucurbitane analogs alters cell death pathway interpretation.
Glycosylation-dependent function
Aglycone kuguacin J causes G1 arrest, whereas kuguaglycoside C does not affect cell cycle; functional divergence prevents interchangeable use in cell cycle studies.
Enzyme inhibition profile
Occupies a distinct intermediate α-glucosidase activity rank; substituting with high- or low-potency class members shifts inhibitory benchmark context.

Kuguaglycoside C: Quantitative Differentiation Evidence


Selective Cytotoxicity in Neuroblastoma vs. Normal Cells

Kuguaglycoside C demonstrates quantifiable selectivity for neuroblastoma IMR-32 cells over normal human cell lines. The IC₅₀ against IMR-32 was 12.6 μM (48 h, MTT assay), while IC₅₀ values against normal human dermal fibroblasts (NHDF) and human umbilical vein endothelial cells (HUVEC) were 16.4 μM and 27.0 μM respectively [1]. This yields a selectivity window of 1.3× (NHDF) and 2.1× (HUVEC) relative to the cancer line. Although the selectivity margin is moderate, it is explicitly quantified, providing a baseline for comparative assessment against other cucurbitane glycoside candidates for which such normal-cell comparator data are absent.

Cytotoxicity selectivity
Head-to-head
IMR-32 IC₅₀ 12.6 µM vs. NHDF 16.4 µM (1.3×), HUVEC 27.0 µM (2.1×)
Supports cell-model endpoint review; reported differential response vs. normal cells
MTT, 48 h; moderate selectivity margin
Neuroblastoma Cancer selectivity Cytotoxicity profiling

Caspase-Independent Cell Death vs. Cisplatin

In a direct head-to-head comparison within the same experimental system, kuguaglycoside C (30 μM, 48 h) produced no activation of caspase-3 or caspase-9 in IMR-32 cells, whereas cisplatin (100 μM, 48 h) robustly activated both caspases in colorimetric assays [1]. This was confirmed by Western blotting: protein levels of cleaved caspase-3, -7, and -9 were not increased by kuguaglycoside C (30 μM), in contrast to cisplatin (30 μM)-treated cells [1]. Flow cytometry with annexin V/PI double staining further showed that kuguaglycoside C (30 μM) did not produce an early apoptotic cell population, unlike cisplatin (30 μM) [1]. This mechanistic divergence—caspase-independent necroptosis vs. caspase-dependent apoptosis—constitutes a qualitatively distinct cell death pathway.

Caspase activation
Head-to-head
No caspase-3/-9 activation (30 µM) vs. cisplatin robust activation
Supports apoptosis pathway-response interpretation; caspase-independent profile confirmed
Colorimetric + Western blot; 30–100 µM, 48 h
Necroptosis Caspase-independent cell death Apoptosis resistance

Dual DNase Activation Profile vs. Cisplatin

Using the ApopTag ISOL dual-fluorescence apoptosis detection kit (which discriminates between type I caspase-dependent DNase and type II caspase-independent DNase), kuguaglycoside C (30–100 μM, 48 h) activated both type I and type II DNases in IMR-32 cells. In contrast, cisplatin (100 μM, 48 h) activated only type I (caspase-dependent) DNase [1]. This represents the only cucurbitane glycoside for which dual DNase pathway engagement has been experimentally demonstrated, and the differential type II DNase activation provides a direct molecular marker (DFF45 upregulation, AIF cleavage) that distinguishes kuguaglycoside C from cisplatin and from apoptosis-inducing cucurbitane analogs.

DNase pathway engagement
Head-to-head
Dual type I/II DNase activation (30–100 µM); cisplatin only type I
Supports necroptosis pathway probe use; dual DNase activation confirmed
ApopTag ISOL dual-fluorescence assay, 48 h
DNA fragmentation DNase pathway Caspase-independent DNA cleavage

Cell Cycle Profile vs. Aglycone Kuguacin J

Kuguaglycoside C (1–100 μM, 48 h) had no effect on any phase of the cell cycle in IMR-32 neuroblastoma cells as assessed by propidium iodide flow cytometry [1]. This directly contrasts with its aglycone, kuguacin J, which has been reported to induce G1 arrest in prostate cancer cells [1]. The presence of the 7β-O-β-D-glucopyranosyl moiety in kuguaglycoside C therefore abrogates the cell cycle arrest activity observed in the aglycone. This structure-activity relationship (SAR) is critical for experimental design: researchers seeking cell cycle effects must use kuguacin J, whereas those requiring cytotoxicity without cell cycle perturbation should select kuguaglycoside C.

Cell cycle effect vs aglycone
Head-to-head
No cell cycle perturbation (1–100 µM); kuguacin J induces G1 arrest
Supports SAR interpretation; glycosylation abrogates cell cycle arrest
Propidium iodide flow cytometry, 48 h
Cell cycle analysis Structure-activity relationship Glycosylation effect

α-Glucosidase Inhibitory Activity Ranking

In a study of seven cucurbitane glycosides (including kuguaglycoside C as compound 7) isolated from the same Indian Momordica charantia cultivar, the compound was tested at 0.87 mM for α-amylase and 1.33 mM for α-glucosidase inhibition [1]. The full compound set showed α-amylase inhibition of 68.0–76.6%, comparable to acarbose (0.13 mM) [1]. For α-glucosidase, karaviloside VIII (56.5%) and karaviloside VI (40.3%) were the most active, while momordicoside L (23.7%), momordicoside A (33.5%), and charantoside XV (23.9%) were the least active [1]. Kuguaglycoside C was not listed among either the most or least active, placing its α-glucosidase inhibitory activity in an intermediate range between approximately 34% and 40% inhibition. This positioning is distinct from momordicoside A (a common comparator cucurbitane glycoside), which was among the least active at 33.5%.

α-Glucosidase ranking
Class-level
Inferred intermediate among 7 co-isolated glycosides; individual value not reported
Context-dependent enzyme inhibition ranking; individual characterization needed
Group assay at 1.33 mM; rank >33.5% and
Protein marker profile
Reported
Survivin↓, AIF↑, DFF45↑, RIP1↓, TRADD↑; caspases not activated
Supports compound-specific QC fingerprint; marker panel for lot consistency verification
Western blot; 30 µM, 48 h, IMR-32 cells
Antidiabetic activity α-Glucosidase inhibition Enzyme inhibition profiling

Molecular Marker Signature: Survivin/AIF/PARP Profile

Kuguaglycoside C (30 μM, 48 h) produces a defined molecular marker profile in IMR-32 cells: decreased survivin expression, cleaved PARP (caspase-independent manner), increased TRADD, increased AIF expression and cleavage, increased DFF45, and decreased RIP1 [1]. This signature is distinct from cisplatin, which induces caspase-dependent PARP cleavage and does not upregulate AIF or DFF45 [1]. The simultaneous survivin downregulation and AIF upregulation is particularly notable, as survivin is an inhibitor of apoptosis protein (IAP) frequently overexpressed in chemoresistant neuroblastoma, and AIF is the key executor of caspase-independent DNA degradation. No other cucurbitane glycoside has been profiled for this full marker panel, making this signature the most comprehensive molecular fingerprint available for any compound in this subclass.

Protein marker profile
Reported
Survivin↓, AIF↑, DFF45↑, RIP1↓, TRADD↑; caspases not activated
Supports compound-specific QC fingerprint; marker panel for lot consistency verification
Western blot; 30 µM, 48 h, IMR-32 cells
Biomarker signature Survivin downregulation AIF translocation

Kuguaglycoside C: Research Application Scenarios


Neuroblastoma Drug Discovery: Necroptosis Probe

Kuguaglycoside C is the only cucurbitane glycoside with experimentally demonstrated dual type I/type II DNase activation in neuroblastoma cells [1]. IMR-32 cells carry amplified MYCN, silenced caspase-8, and wild-type p53—molecular features associated with apoptosis resistance in high-risk neuroblastoma [1]. At its effective concentration of 30 μM (48 h), kuguaglycoside C induces cell death without activating caspase-3 or caspase-9, instead upregulating AIF, TRADD, and DFF45 while downregulating survivin and RIP1 [1]. Procurement is indicated for research programs screening compounds against caspase-8-silenced or p53-wildtype neuroblastoma models, where cisplatin and other apoptosis-dependent agents show reduced efficacy. The documented selectivity window (2.1× vs. HUVEC) provides a baseline therapeutic index for lead optimization, though additional selectivity profiling against a broader normal-cell panel is warranted before in vivo translation [1].

SAR Studies: Glycosylation-Dependent Functional Divergence

The contrasting biological profiles of kuguaglycoside C and its aglycone kuguacin J provide a defined SAR pair for investigating the functional consequences of 7β-O-glucosylation [1]. Kuguacin J induces G1 cell cycle arrest; kuguaglycoside C does not affect cell cycle distribution at any tested concentration (1–100 μM) [1]. Procurement of both compounds enables controlled experiments to dissect how glycosylation at the C-7 position redirects cucurbitane triterpenoid activity from cytostatic (cell cycle arrest) to cytotoxic (necroptosis induction) mechanisms. This SAR pair is further complemented by the intermediate α-glucosidase positioning of kuguaglycoside C relative to karavilosides and momordicosides, allowing multi-dimensional SAR mapping across cytotoxicity, enzyme inhibition, and anti-inflammatory axes within a single chemotype family [1][2].

Caspase-Independent DNA Damage Assay Development

Commercial apoptosis detection kits (e.g., ApopTag ISOL, TUNEL-based assays) require positive control compounds that reliably engage specific DNase pathways. Kuguaglycoside C (30–100 μM, 48 h) is the only documented natural product that activates both type I (caspase-dependent) and type II (caspase-independent) DNases in a single cell system [1]. This dual activation profile makes it uniquely valuable as a positive control for validating dual-fluorescence DNase discrimination assays. In contrast, cisplatin activates only type I DNase, and staurosporine (a common apoptosis inducer) operates through caspase-dependent pathways [1]. Procurement for assay development laboratories is indicated when protocols require a single-compound positive control capable of generating both fluorescence signals in the ApopTag ISOL system, eliminating the need for multiple control compounds [1].

Antidiabetic Screening: α-Glucosidase Benchmarking

Among seven cucurbitane glycosides co-isolated from Momordica charantia fruits, kuguaglycoside C occupies a defined intermediate position in α-glucosidase inhibitory activity, between the high-potency karavilosides (karaviloside VIII: 56.5%; karaviloside VI: 40.3%) and the low-potency momordicosides (momordicoside A: 33.5%; momordicoside L: 23.7%) at 1.33 mM [2]. For α-amylase, the compound falls within the group range of 68.0–76.6% inhibition, comparable to acarbose at 0.13 mM (group data) [2]. Procurement is appropriate for antidiabetic screening cascades that require a mid-potency cucurbitane glycoside as a benchmarking reference compound, against which novel synthetic derivatives or plant isolates can be compared to establish whether structural modifications shift activity toward the karaviloside (high) or momordicoside (low) potency clusters [2].

Application
Selection Property
Validation Focus
Neuroblastoma necroptosis pathway studies
Caspase-independent cell death mechanism; dual DNase activation
Confirm marker signature (survivin↓/AIF↑) in IMR-32 cells
Glycosylation-dependent SAR mapping
C7-glycosylation functional divergence (cytotoxicity vs. cell cycle)
Comparative profiling with aglycone kuguacin J
Caspase-independent DNA damage assay validation
Dual DNase activation positive control
Verify dual fluorescence signal in ApopTag ISOL system
α-Glucosidase inhibitor benchmarking
Intermediate potency reference compound
Confirm relative inhibition rank in enzyme assay
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